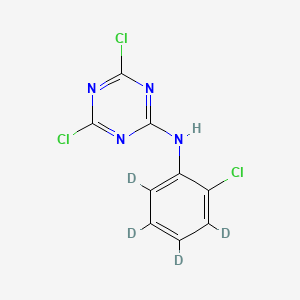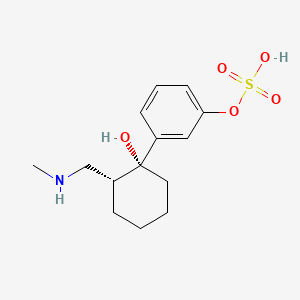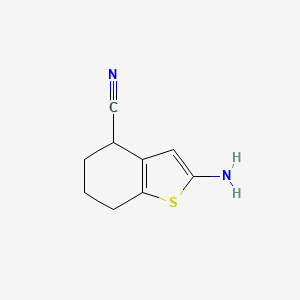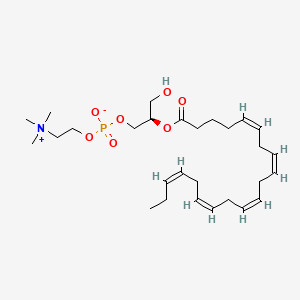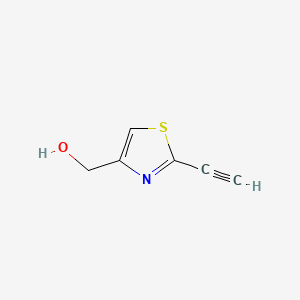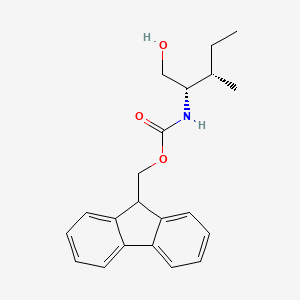
Fmoc-イソロイシノール
説明
Fmoc-l-isoleucinol
科学的研究の応用
ハイドロゲル形成
Fmoc-イソロイシノールは、ペプチドベースのハイドロゲル(PHGs)を形成するために使用できます。PHGsは、さまざまな生物学、生物医学、バイオテクノロジーの用途に適した生体適合性材料です . これらのハイドロゲルは、薬物送達システムやイメージングのための診断ツールとして使用できます .
組織工学
Fmoc-イソロイシノールベースのハイドロゲルは、組織工学において潜在的な可能性を示しています。 たとえば、非常に硬いFmoc-K3ハイドロゲルは、細胞接着、生存、および複製をサポートするため、組織工学の潜在的な材料となります .
バイオプリンティングアプリケーション
Fmoc-イソロイシノールは、バイオプリンティングアプリケーションで使用できます。 シリーズKと呼ばれる、新規な合成ハイドロゲル形成両親媒性カチオン性ペプチドのクラスが、バイオプリンティングアプリケーションの足場として提案されています .
自己組織化
Fmoc-イソロイシノールとその類似体は、水溶液中で自己組織化してゲル化することができます . この特性は、自己支持ハイドロゲルやその他の材料の生成に役立ちます。
バイオセンサー
Fmoc-イソロイシノールベースの材料は、アミロイド線維の検出のためのバイオセンサーとして調査されてきました . これは、アルツハイマー病など、アミロイド線維の形成を特徴とする疾患の診断と研究に特に役立つ可能性があります。
製薬アプリケーション
Fmoc-イソロイシノールは、さまざまな生物医学的用途に適した生体適合性ハイドロゲルの製剤に使用できます . これらのハイドロゲルは、大量の水またはその他の生物学的流体をカプセル化するために使用でき、さまざまな製薬用途に適しています .
作用機序
Target of Action
Fmoc-Isoleucinol, also known as FMOC-ILE-OL or Fmoc-L-Isoleucinol, is primarily used as a protecting group for amines in peptide synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Therefore, the primary targets of Fmoc-Isoleucinol are the amines that need to be protected during the synthesis process.
Mode of Action
The Fmoc group in Fmoc-Isoleucinol acts as a base-labile protecting group . It is introduced to the amine through a reaction with Fmoc-Cl . This protection allows for the selective reaction of other functional groups in the molecule without interference from the amine. The Fmoc group can be removed rapidly by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of Fmoc-Isoleucinol in peptide synthesis involves complex self-assembly pathways . These pathways allow the same set of biomolecules to form different self-assembly states by avoiding the thermodynamic pit . The assemblies nucleate using non-classical or classical nucleation routes into distinct metastable (transient hydrogels), kinetic (stable hydrogels), and thermodynamic structures .
Pharmacokinetics
A related compound, fmoc-phenylalanine, has been evaluated for its pharmacokinetic profile . It was found to have an oral bioavailability of 65±18% and a suitable pharmacokinetic profile
Result of Action
The primary result of Fmoc-Isoleucinol’s action is the protection of amines during peptide synthesis . This allows for the selective reaction of other functional groups in the molecule without interference from the amine . After the peptide synthesis is complete, the Fmoc group can be removed, leaving the amine free .
Action Environment
The action of Fmoc-Isoleucinol is influenced by the environment in which it is used. For example, the Fmoc group is rapidly removed by a base . Therefore, the pH of the environment can influence the stability of the Fmoc group. Additionally, temperature and solvent can affect the reaction rates and the stability of the Fmoc group .
生化学分析
Biochemical Properties
It is known that the Fmoc group, which is part of the Fmoc-Isoleucinol structure, plays a significant role in peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions, which is a crucial feature in solid-phase peptide synthesis .
Cellular Effects
It is known that Fmoc-dipeptides, a class of short aromatic peptides featuring the Fmoc group, exhibit eminent supramolecular self-assembly . This self-assembly results in the formation of a thermo-sensitive and shear-thinning hydrogel , which could potentially influence cellular processes.
Molecular Mechanism
The Fmoc group in Fmoc-Isoleucinol is known to contribute to the formation of β-sheet structures through π–π stacking . This self-assembly mechanism could potentially influence the interaction of Fmoc-Isoleucinol with other biomolecules.
Temporal Effects in Laboratory Settings
It is known that Fmoc-dipeptides, which include the Fmoc group, can form thermo-sensitive and shear-thinning hydrogels . This suggests that the properties of Fmoc-Isoleucinol could potentially change over time under certain conditions.
Metabolic Pathways
It is known that the Fmoc group is commonly used in peptide synthesis , suggesting that Fmoc-Isoleucinol could potentially be involved in peptide metabolism.
Subcellular Localization
Given the role of the Fmoc group in peptide synthesis , it is possible that Fmoc-Isoleucinol could be localized in areas of the cell where peptide synthesis occurs, such as the cytoplasm or the endoplasmic reticulum.
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-3-14(2)20(12-23)22-21(24)25-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20,23H,3,12-13H2,1-2H3,(H,22,24)/t14-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPMFRNXDNCNRH-VBKZILBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679813 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133565-46-5 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol](/img/structure/B589018.png)
![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)

![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B589021.png)
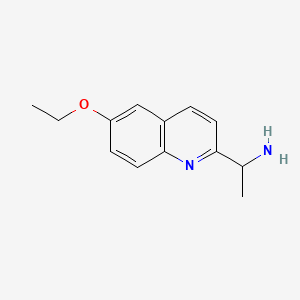
![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)
